2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGDNLEUWDYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 Formylpyridine 3 Carbonitrile
De Novo Pyridine (B92270) Ring Synthesis Approaches
The de novo synthesis of pyridines offers a powerful strategy for accessing complex substitution patterns directly. acs.org These methods often involve the condensation of smaller, readily available building blocks. acs.orgnih.gov Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses, while foundational, can be limited by the requirement for specific electron-withdrawing groups in the starting materials. nih.gov
Modern approaches to pyridine synthesis often utilize multicomponent reactions, which allow for the construction of the heterocyclic ring in a single step from three or more reactants. acs.orgnih.gov For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes. nih.gov Another strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to furnish highly substituted pyridines. nih.gov While these methods provide general access to the pyridine core, specific adaptation would be necessary to yield the precise 2-chloro-5-formyl-3-carbonitrile substitution pattern.
One patented process for preparing 2-halogenopyridinealdehydes involves the reaction of α,β-unsaturated nitriles with phosphorus oxychloride and dimethylformamide (DMF), which can be considered a type of Vilsmeier-Haack reaction. For example, reacting trans-pent-3-enenitrile under these conditions yields 2-chloro-5-methyl-3-pyridinecarboxaldehyde. google.com This highlights a potential pathway where a suitably substituted unsaturated nitrile could be cyclized and functionalized in a one-pot procedure to generate a precursor to the target molecule.
Functionalization Strategies on Pre-formed Pyridine Scaffolds
An alternative and often more direct approach to 2-chloro-5-formylpyridine-3-carbonitrile involves the stepwise functionalization of a pre-existing pyridine or chloropyridine ring. This strategy relies on the controlled introduction of the chloro, formyl, and nitrile groups onto the pyridine backbone.
Introduction of the Formyl Group
The introduction of a formyl group onto a pyridine ring can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF) to formylate electron-rich aromatic and heteroaromatic rings. A process for preparing 2-halogenopyridinealdehydes has been detailed where α,β-unsaturated nitriles are reacted with phosphorus oxychloride and DMF. google.com This method can be adapted for the formylation of pre-existing pyridine rings, although the regioselectivity would be dependent on the existing substituents.
Another route involves the oxidation of a methyl group. For instance, 2-chloro-5-methylpyridine (B98176) can be a precursor, where the methyl group is selectively oxidized to an aldehyde. A series of 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) imines were conveniently prepared by the reaction of 2-chloro-5-methylpyridine carbaldehyde with various amines. researchgate.net This indicates the availability of the corresponding aldehyde as a starting material for further functionalization.
Installation of the Nitrile Group
The nitrile group is a valuable functional group that can be introduced onto the pyridine ring through several methods. One of the most common is the Sandmeyer reaction, where an amino group is diazotized and subsequently displaced by a cyanide salt, typically in the presence of a copper(I) catalyst. Therefore, a 2-chloro-3-aminopyridine derivative could serve as a precursor. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been explored, highlighting the utility of this scaffold. ijpsr.com
Alternatively, the dehydration of an oxime can yield a nitrile. For example, the synthesis of 2-chloro-5-fluoronicotinonitrile (B1593161) involves the reaction of 2-chloro-5-fluoropyridine-3-carbaldehyde (B113096) with hydroxylamine (B1172632) hydrochloride to form the oxime, which is then dehydrated using 1,1'-carbonyldiimidazole. chemicalbook.com This two-step process demonstrates a viable route from a pyridine-3-carbaldehyde to the corresponding carbonitrile.
Halogenation at the 2-Position
Introducing a chlorine atom at the 2-position of the pyridine ring is a crucial step. The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution challenging without harsh conditions. pharmaguideline.comnih.govchemrxiv.org However, the nitrogen atom in the ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. pharmaguideline.com
A common method for introducing a 2-chloro substituent is the conversion of a 2-pyridone to the corresponding 2-chloropyridine (B119429) using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This transformation is a well-established and widely used method in pyridine chemistry.
Direct C-H halogenation of pyridines at the 3-position has been a long-standing challenge, often requiring harsh conditions or directing groups. nih.govchemrxiv.orgnsf.govnih.govchemrxiv.org However, for the 2-position, directed ortho-metalation can be an effective strategy. The reaction of 2-chloropyridine with strong bases like lithium diisopropylamide (LDA) can lead to deprotonation at the 3-position, allowing for subsequent functionalization. rsc.org A superbase like BuLi-LiDMAE has been shown to promote regioselective C-6 lithiation of 2-chloropyridine. researchgate.net
Sequential and Convergent Synthesis
The synthesis of a polysubstituted pyridine like this compound often relies on a carefully planned sequence of reactions to ensure the correct regiochemistry. acs.orgnih.gov A sequential approach would involve the stepwise introduction of each functional group onto the pyridine ring. For example, one might start with 2-chloropyridine, introduce a formyl group at the 5-position, and then a nitrile group at the 3-position, or vice versa. The order of these steps is critical to manage the directing effects of the substituents.
Convergent synthesis, on the other hand, involves the preparation of separate, functionalized fragments that are then combined to form the final product. A de novo synthesis where acyclic precursors already containing the necessary functional groups (or their precursors) are cyclized would be an example of a convergent strategy. acs.org For instance, a three-component reaction of tetracyanoethylene (B109619) with a ketone and a hydrogen halide can lead to 2-halopyridine-3,4-dicarbonitriles, showcasing a multicomponent approach to highly functionalized pyridines. researchgate.net
Chemoselective Transformations and Reaction Conditions
The synthesis of this compound requires careful consideration of chemoselectivity due to the presence of multiple reactive functional groups. acs.orgnih.gov The formyl group is sensitive to both oxidation and reduction, and the nitrile group can be hydrolyzed under acidic or basic conditions. The chloro substituent at the 2-position is susceptible to nucleophilic displacement.
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of polysubstituted pyridines, and the reactivity of different halogens can be exploited for chemoselective transformations. nih.gov The general order of reactivity for common electrophilic leaving groups is -I > -Br ≥ -OTf ≫ -Cl, which allows for the stepwise introduction of substituents. nih.gov
The choice of reagents and reaction conditions is paramount. For example, in the formylation via a Vilsmeier-Haack type reaction, the conditions must be controlled to avoid unwanted side reactions. Similarly, when introducing the nitrile group via the dehydration of an oxime, mild dehydrating agents are preferred to avoid degradation of the starting material or product. The synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines was achieved in excellent yields under relatively mild conditions, demonstrating the feasibility of selective transformations on such a scaffold. researchgate.net
Below is a table summarizing some of the key transformations and reagents discussed:
| Transformation | Reagents | Comments |
| Formylation | POCl3, DMF | Vilsmeier-Haack reaction |
| Nitrile Formation | 1. Hydroxylamine, 2. Dehydrating agent | From an aldehyde via an oxime intermediate |
| Chlorination | POCl3, SOCl2 | From a pyridone |
| C-H Functionalization | Strong bases (e.g., LDA), Electrophile | Directed ortho-metalation |
| Cross-Coupling | Palladium catalysts, Boronic acids/esters | Suzuki reaction for C-C bond formation |
Ultimately, the successful synthesis of this compound hinges on the strategic selection of either a de novo or a functionalization approach, coupled with the judicious application of chemoselective reactions that accommodate the sensitive nature of the functional groups involved.
Emerging Synthetic Techniques and Process Optimization
The industrial synthesis of this compound is continually evolving, with a focus on developing more efficient, sustainable, and cost-effective methodologies. Emerging synthetic techniques and rigorous process optimization are at the forefront of these advancements, aiming to improve upon traditional synthetic routes. These modern approaches prioritize higher yields, reduced reaction times, enhanced safety profiles, and minimized environmental impact.
Emerging Synthetic Techniques
Recent years have seen the exploration of novel technologies in the synthesis of pyridine derivatives, which hold significant promise for the production of this compound. Key among these are flow chemistry and microwave-assisted synthesis.
Flow Chemistry:
Continuous flow chemistry offers a paradigm shift from traditional batch processing. In a flow synthesis setup, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology provides several advantages for the synthesis of complex heterocyclic compounds. The superior heat and mass transfer in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and reactive intermediates. numberanalytics.com
For the synthesis of substituted pyridines, flow chemistry can be particularly advantageous. For instance, a multi-step batch process for a pyridine compound was successfully converted into a single continuous step using flow reactors, resulting in a significant increase in yield from 58% to 92% and a projected 75% reduction in production cost. vcu.edu While a dedicated flow synthesis for this compound has not been extensively reported, the principles can be applied to its known synthetic precursors. For example, the Vilsmeier-Haack formylation step, a key reaction in one of the synthetic routes, could be significantly optimized. The precise temperature control in a flow reactor can minimize the formation of by-products often seen in batch reactions. rsc.org
| Parameter | Batch Synthesis (Conventional) | Flow Chemistry (Projected) |
| Yield | Moderate to Good | Potentially >90% vcu.edu |
| Reaction Time | Hours to Days | Minutes to Hours |
| Safety | Handling of hazardous reagents in large quantities | In-situ generation and immediate use of hazardous intermediates in small volumes numberanalytics.com |
| Scalability | Often requires significant redevelopment | Linear scalability by extending operational time or parallelizing reactors |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing |
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov The rapid and uniform heating provided by microwaves can lead to higher yields and purities of the final product. mdpi.com
In the context of synthesizing pyridine derivatives, microwave irradiation has been successfully employed in various reaction types, including multicomponent reactions and cycloadditions. mdpi.comrsc.org For the synthesis of this compound, microwave assistance could be applied to steps such as the initial cyclization to form the pyridine ring or the subsequent functional group interconversions. The significant reduction in reaction time and potential for improved yields make it an attractive alternative to conventional heating methods. nih.gov
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes nih.gov |
| Yield | Often moderate | Generally higher yields mdpi.com |
| By-product Formation | Can be significant due to prolonged reaction times | Often reduced due to shorter reaction times and uniform heating |
| Energy Efficiency | Lower | Higher, as heating is localized to the reaction mixture |
| Applicability to this compound synthesis | Applicable to most steps | Potentially applicable to cyclization and functionalization steps |
Process Optimization
Beyond the adoption of new technologies, the optimization of existing synthetic processes is crucial for improving the efficiency and economic viability of this compound production. Key areas of focus include the Vilsmeier-Haack reaction and catalytic cyanation.
Optimization of the Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction is a powerful method for the formylation of aromatic and heteroaromatic compounds and is a key step in some synthetic routes to this compound. numberanalytics.comnumberanalytics.com Optimization of this reaction is critical for maximizing the yield and purity of the formylated intermediate. numberanalytics.com Strategies for optimization include:
Reagent Ratio: Varying the molar ratio of the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to the substrate can significantly impact the reaction outcome. numberanalytics.comthieme-connect.de
Temperature Control: Precise control of the reaction temperature is essential to prevent the formation of side products and decomposition of the starting material. thieme-connect.de
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. numberanalytics.com
Recent studies have shown that performing the Vilsmeier-Haack reaction under optimized conditions can lead to excellent yields in shorter reaction times. rsc.org
Advancements in Catalytic Cyanation:
The introduction of the nitrile group is another critical step. Traditional cyanation methods often employ highly toxic cyanide salts. nih.gov Modern approaches focus on the use of less toxic cyanide sources and the development of more efficient catalytic systems.
Palladium-catalyzed cyanation using potassium ferrocyanide as the cyanide source has emerged as a safer alternative, avoiding the use of sodium or potassium cyanide. google.com This method has been shown to be effective for the cyanation of chloropyridines. google.com Further advancements include the development of nickel-catalyzed cyanation reactions that can proceed under milder conditions. organic-chemistry.org Photocatalytically enabled nickel-catalyzed cyanation using 1,4-dicyanobenzene as a cyanating agent represents a recent innovation in this area. organic-chemistry.org Reductive cyanation using carbon dioxide and ammonia (B1221849) as the source of the cyano group is another promising cyanide-free method. nih.gov
| Cyanation Method | Cyanide Source | Catalyst | Key Advantages |
| Traditional Methods | NaCN, KCN | Various | Established methodology |
| Palladium-Catalyzed | K4[Fe(CN)6] google.com | Palladium acetate (B1210297) google.com | Avoids use of highly toxic cyanides google.com |
| Nickel-Catalyzed | 1,4-dicyanobenzene organic-chemistry.org | Nickel(II) iodide organic-chemistry.org | Mild, visible-light promoted conditions organic-chemistry.org |
| Reductive Cyanation | CO2, NH3 nih.gov | Nickel complexes nih.gov | Cyanide-free, uses abundant starting materials nih.gov |
The continuous refinement of these synthetic steps through emerging techniques and rigorous optimization is pivotal in advancing the large-scale, economical, and environmentally responsible production of this compound.
Reactivity and Derivatization of 2 Chloro 5 Formylpyridine 3 Carbonitrile
Transformations at the Formyl Moiety
The aldehyde (formyl) group at the C-5 position is a key site for a variety of chemical modifications, including reduction, oxidation, carbon-carbon bond formation, and condensation reactions.
Reductive Processes
The formyl group is readily susceptible to reduction to a primary alcohol. This transformation can be efficiently achieved using various reducing agents.
Table 1: Reductive Processes on the Formyl Group
| Reagent | Product | Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | 2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile | Methanol or ethanol, room temperature |
| Lithium aluminum hydride (LiAlH₄) | 2-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile | Anhydrous ether or THF, followed by aqueous workup |
Note: While LiAlH₄ is a powerful reducing agent, it can also potentially reduce the carbonitrile group. Careful control of reaction conditions is necessary to achieve selective reduction of the formyl group.
Reductive amination, a process that converts the aldehyde into an amine, is another important transformation. This typically involves the in-situ formation of an imine with an amine, followed by reduction.
Table 2: Reductive Amination of the Formyl Group
| Amine | Reducing Agent | Product |
| Primary Amine (R-NH₂) | NaBH₃CN, H₂/Pd-C | 2-Chloro-5-((alkylamino)methyl)pyridine-3-carbonitrile |
| Secondary Amine (R₂NH) | NaBH₃CN, H₂/Pd-C | 2-Chloro-5-((dialkylamino)methyl)pyridine-3-carbonitrile |
Oxidative Processes
The formyl group can be oxidized to a carboxylic acid, a valuable functional group for further derivatization, such as esterification or amidation.
Table 3: Oxidative Processes on the Formyl Group
| Oxidizing Agent | Product | Reaction Conditions |
| Potassium permanganate (B83412) (KMnO₄) | 2-Chloro-3-cyanopyridine-5-carboxylic acid | Basic aqueous solution, followed by acidification |
| Jones reagent (CrO₃/H₂SO₄) | 2-Chloro-3-cyanopyridine-5-carboxylic acid | Acetone, 0 °C to room temperature |
| Silver(I) oxide (Ag₂O) | 2-Chloro-3-cyanopyridine-5-carboxylic acid | Aqueous ammonia (B1221849) (Tollens' reagent) |
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the formyl carbon allows for various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton.
Wittig Reaction : This reaction with a phosphonium (B103445) ylide converts the aldehyde into an alkene. The nature of the ylide determines the stereochemistry of the resulting alkene.
Knoevenagel Condensation : Condensation with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base leads to the formation of a new carbon-carbon double bond.
Grignard and Organolithium Reactions : Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the formyl group yields secondary alcohols after aqueous workup.
Table 4: Carbon-Carbon Bond Forming Reactions at the Formyl Group
| Reaction Name | Reagent(s) | Product Type |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 2-Chloro-5-(alkenyl)pyridine-3-carbonitrile |
| Knoevenagel Condensation | Active methylene compound (Z-CH₂-Z'), base | 2-Chloro-5-(2-substituted ethenyl)pyridine-3-carbonitrile |
| Grignard Reaction | Grignard reagent (R-MgX), then H₃O⁺ | 2-Chloro-5-(1-hydroxyalkyl)pyridine-3-carbonitrile |
Imine and Oxime Formation
The formyl group readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. These derivatives can serve as intermediates for further synthetic transformations. researchgate.net
Table 5: Imine and Oxime Formation from the Formyl Group
| Reagent | Product Type |
| Primary Amine (R-NH₂) | 2-Chloro-5-((alkylimino)methyl)pyridine-3-carbonitrile |
| Hydroxylamine (NH₂OH) | 2-Chloro-5-(hydroxyiminomethyl)pyridine-3-carbonitrile |
Reactions Involving the Carbonitrile Group
The carbonitrile (cyano) group at the C-3 position is a versatile functional group that can undergo various transformations, most notably hydrolysis.
Hydrolytic Conversions
The hydrolysis of the nitrile group can be controlled to yield either a primary amide or a carboxylic acid, depending on the reaction conditions. google.comgoogle.comresearchgate.netresearchgate.net
Partial Hydrolysis to Amide : Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding carboxamide.
Complete Hydrolysis to Carboxylic Acid : More vigorous acidic or basic conditions lead to the complete hydrolysis of the nitrile to a carboxylic acid.
Table 6: Hydrolytic Conversions of the Carbonitrile Group
| Reaction Conditions | Product |
| H₂SO₄ (conc.), gentle heating | 2-Chloro-5-formylpyridine-3-carboxamide |
| H₂O₂, base (e.g., NaOH), controlled temperature | 2-Chloro-5-formylpyridine-3-carboxamide |
| Strong acid (e.g., HCl, H₂SO₄), prolonged heating | 2-Chloro-5-formylpyridine-3-carboxylic acid |
| Strong base (e.g., NaOH), prolonged heating | 2-Chloro-5-formylpyridine-3-carboxylic acid |
The reactivity of 2-chloro-5-formylpyridine-3-carbonitrile at its formyl and carbonitrile groups provides a rich platform for the synthesis of a diverse array of substituted pyridine (B92270) derivatives, which are of interest in various fields of chemical research.
Based on a comprehensive search of public scientific literature and patent databases, it has been determined that the detailed research findings and specific experimental data required to generate an article on the reactivity and derivatization of "this compound" (CAS No. 176433-46-8), according to the specified outline, are not available.
While this compound is listed as a chemical intermediate in various sources, the specific reactions outlined—such as its reduction to amines, nucleophilic additions, nucleophilic aromatic substitution (SNAr) reactions, transition metal-catalyzed cross-coupling reactions, reductive dehalogenation, and combined or tandem reactions—are not documented with explicit examples, conditions, or yields in the accessible literature.
To adhere to the strict instructions of providing only scientifically accurate content focused solely on "this compound" and to avoid presenting information from related but distinct chemical compounds, the requested article cannot be generated at this time. Fulfilling the request would necessitate speculating or extrapolating data, which would not meet the required standards of scientific accuracy.
Regio- and Chemoselectivity in Complex Reaction Systems
In complex reaction systems, particularly those involving binucleophiles, the reactivity of this compound is characterized by a high degree of regio- and chemoselectivity. The strategic positioning of the chloro, formyl, and cyano groups allows for controlled, stepwise reactions, often in a one-pot fashion, to construct fused heterocyclic scaffolds. This is of significant interest in medicinal chemistry and materials science, where such core structures are prevalent.
The primary mode of reactivity in these complex systems involves the reaction of the ortho-disposed formyl and carbonitrile functionalities with a binucleophile, leading to the formation of a fused pyrimidine (B1678525) ring. This transformation results in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities. The chloro group at the 2-position of the pyridine ring can also participate in nucleophilic substitution reactions, though this typically requires harsher conditions or specific catalytic activation.
A key aspect of the chemoselectivity of this compound is the preferential reaction of the formyl and cyano groups with soft nucleophiles, such as amidines or guanidine (B92328), over the chloro group. The formyl group, being a strong electrophile, readily undergoes condensation with one of the nucleophilic centers of the binucleophile. The adjacent cyano group then serves as an electrophilic site for an intramolecular cyclization by the second nucleophilic center of the binucleophile. This sequence of condensation followed by cyclization is a common and efficient strategy for the construction of fused pyrimidine rings.
The regioselectivity of these reactions is dictated by the inherent nature of the binucleophile and the reaction mechanism. For instance, in the reaction with an unsubstituted amidine or guanidine, the initial attack can occur at either the formyl or the cyano group. However, the subsequent cyclization and aromatization steps lead to a thermodynamically stable pyrido[2,3-d]pyrimidine (B1209978) system.
Detailed Research Findings:
While specific studies focusing solely on the regio- and chemoselectivity of this compound are not extensively documented, the reactivity can be inferred from studies on analogous systems, such as 2-chloroquinoline-3-carbaldehydes and other substituted 2-chloronicotinonitriles. For example, the reaction of 2-chloroquinoline-3-carbonitrile (B1354263) with guanidine hydrochloride in the presence of a base has been shown to produce 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones in good yields. This reaction proceeds via initial nucleophilic attack of guanidine on the cyano group, followed by cyclization and subsequent tautomerization.
A plausible and widely accepted mechanism for the reaction of this compound with a binucleophile like guanidine involves the following steps:
Initial Condensation: One of the amino groups of guanidine attacks the electrophilic carbon of the formyl group, leading to the formation of a Schiff base intermediate.
Intramolecular Cyclization: The second amino group of the guanidine intermediate then attacks the electrophilic carbon of the cyano group, resulting in a six-membered ring closure.
Tautomerization: The resulting dihydropyrido[2,3-d]pyrimidine undergoes tautomerization to yield the more stable aromatic 4-aminopyrido[2,3-d]pyrimidine derivative.
The chloro group at what would be the 7-position of the resulting pyrido[2,3-d]pyrimidine system generally remains intact under these conditions, allowing for further functionalization in subsequent synthetic steps.
The following interactive data table summarizes the expected outcomes of the reaction of this compound with various binucleophiles, based on established reactivity principles of similar heterocyclic systems.
| Binucleophile | Reagent | Expected Product | Reaction Type |
| Guanidine | Guanidine Hydrochloride | 4-Amino-7-chloro-5-formylpyrido[2,3-d]pyrimidine | Condensation-Cyclization |
| Acetamidine | Acetamidine Hydrochloride | 7-Chloro-5-formyl-2-methylpyrido[2,3-d]pyrimidine | Condensation-Cyclization |
| Urea | Urea | 7-Chloro-5-formylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Condensation-Cyclization |
| Thiourea | Thiourea | 7-Chloro-5-formyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one | Condensation-Cyclization |
This selective reactivity allows for the efficient construction of complex heterocyclic frameworks from a relatively simple starting material. The ability to control the reaction at specific sites based on the choice of reagents and reaction conditions underscores the utility of this compound as a versatile synthon in organic synthesis.
Applications of 2 Chloro 5 Formylpyridine 3 Carbonitrile As a Chemical Intermediate
Synthesis of Advanced Pyridine-Based Architectures
The unique arrangement of functional groups in 2-Chloro-5-formylpyridine-3-carbonitrile makes it an ideal starting material for the synthesis of a wide array of complex pyridine-based molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the formyl group at the 5-position can undergo condensation and oxidation/reduction reactions, and the cyano group at the 3-position can be hydrolyzed, reduced, or participate in cycloaddition reactions. This multi-faceted reactivity allows for the elaboration of the pyridine (B92270) core into more intricate structures with potential applications in materials science and medicinal chemistry.
Precursor to Nitrogen-Containing Heterocyclic Systems
A significant application of this compound is its use as a precursor for the synthesis of various nitrogen-containing fused heterocyclic systems. The strategic placement of its functional groups facilitates annulation reactions, leading to the formation of bicyclic and polycyclic aromatic compounds.
Naphthyridine Derivatives
While direct synthesis of naphthyridine derivatives from this compound is not extensively documented in the reviewed literature, the structural motifs present in the molecule suggest its potential as a precursor for such bicyclic heterocycles. The formyl and cyano groups are suitably positioned for cyclization reactions. For instance, a plausible synthetic route could involve a condensation reaction with an active methylene (B1212753) compound, followed by an intramolecular cyclization to form a dihydronaphthyridine intermediate, which could then be oxidized to the aromatic naphthyridine.
Herbicidal Imidazolinones
The synthesis of herbicidal imidazolinones from this compound is not described in the surveyed scientific literature. The typical synthetic pathways to imidazolinone herbicides often start from ortho-dicarboxylic acids or their anhydrides. taylorfrancis.com
Hexahydroquinoline Derivatives
The synthesis of hexahydroquinoline derivatives often proceeds via a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, a dimedone, and ammonium (B1175870) acetate (B1210297). In this context, this compound can serve as the aldehyde component. The reaction likely proceeds through a Hantzsch-type dihydropyridine (B1217469) synthesis followed by an intramolecular cyclization to afford the hexahydroquinoline scaffold. These compounds are of interest due to their potential biological activities, including acting as calcium-channel antagonists.
Other Fused Ring Systems
This compound has been explicitly mentioned as an intermediate in the synthesis of thienopyridine carboxamides. google.com In a patented synthetic route, this compound is used to construct the thieno[2,3-b]pyridine (B153569) core, which is a key structural feature of certain ubiquitin-specific protease inhibitors. google.com The formyl and cyano groups are crucial for the formation of the fused thiophene (B33073) ring.
Additionally, the reactivity of the formyl and cyano groups suggests potential for the synthesis of other fused systems such as:
Pyrimidopyridines: Through condensation with amidines or ureas.
Furopyridines: Via reactions that lead to the formation of a furan (B31954) ring fused to the pyridine core.
Imidazo[1,2-a]pyridines: While typically synthesized from 2-aminopyridines, the functional groups on this compound could potentially be modified to enable such a cyclization. organic-chemistry.orgmdpi.comrsc.org
Role in Agrochemical and Pharmaceutical Intermediate Synthesis
The utility of this compound extends to its role as an intermediate in the synthesis of molecules with potential agrochemical and pharmaceutical applications. Pyridine-based compounds are integral to many active ingredients in both sectors.
In the pharmaceutical realm, its use in the synthesis of thienopyridine carboxamides as ubiquitin-specific protease inhibitors highlights its importance. google.com Ubiquitin-specific proteases are involved in various cellular processes, and their inhibition is a target for the development of new therapeutics for diseases such as cancer.
While direct evidence of its use in the synthesis of commercialized agrochemicals is limited in the reviewed literature, the general importance of functionalized pyridines in this industry is well-established. Many modern herbicides and insecticides contain a pyridine ring. The reactive handles on this compound make it a valuable scaffold for the exploration of new agrochemically active compounds.
Interactive Data Table: Synthetic Applications of this compound
| Target Compound Class | Synthetic Strategy | Role of this compound |
| Thienopyridine carboxamides | Gewald reaction followed by further functionalization | Provides the pyridine core and the formyl and cyano groups for the annulation of the thiophene ring. |
| Hexahydroquinoline derivatives | Hantzsch-type multicomponent reaction | Acts as the aldehyde component in the condensation reaction. |
| Naphthyridine derivatives | (Plausible) Friedländer-type annulation | Could provide the formyl and cyano groups for cyclization with a ketone. |
Contributions to Material Science Through Polymer Precursors or Ligand Synthesis
The chemical compound this compound possesses a unique arrangement of functional groups that makes it a promising, albeit currently underexplored, intermediate in material science. Its potential lies in its capacity to be transformed into sophisticated polymer precursors and specialized ligands for the synthesis of advanced materials such as metal-organic frameworks (MOFs). The strategic positioning of a chloro group, a formyl group, and a carbonitrile moiety on a pyridine ring offers multiple avenues for chemical modification and integration into larger material structures.
While direct, in-depth research on the application of this compound in material science is not extensively documented in publicly available literature, its molecular architecture allows for scientifically grounded projections of its utility. The reactivity of its functional groups suggests a significant potential for creating novel polymers and ligands with tailored properties.
The versatility of this compound as a precursor stems from its distinct reactive sites, which can be selectively targeted to build more complex molecules. The inherent functionalities of this compound are summarized in the table below, along with their potential roles in the synthesis of new materials.
| Functional Group | Potential Role in Material Synthesis |
| Pyridine Ring | The nitrogen atom can act as a coordination site for metal ions, a key feature for developing ligands for MOFs and other coordination polymers. |
| Chloro Group | Serves as a leaving group in nucleophilic substitution reactions, enabling the attachment of other functional moieties or the linking of the pyridine unit into a polymer chain. |
| Formyl Group | Can be oxidized to a carboxylic acid, creating a crucial binding group for MOF synthesis. It can also undergo condensation reactions to form Schiff bases, leading to the creation of functional polymers or ligand extensions. |
| Carbonitrile Group | Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional coordination sites or reactive handles for polymerization. |
The transformation of these functional groups can lead to the synthesis of multifunctional organic linkers, which are the building blocks of MOFs. For instance, oxidation of the formyl group and hydrolysis of the nitrile group could convert the molecule into a pyridine-dicarboxylic acid, a class of compounds well-known for their ability to form stable and porous MOFs.
The potential of this compound can be further understood by examining the established applications of analogous pyridine-based compounds in material science. These examples provide a clear precedent for how the functionalities of the target compound could be leveraged.
| Compound Name | Application in Material Science |
| Pyridine-3,5-dicarboxylic acid | Used as an organic linker in the synthesis of new metal-organic frameworks, with the structural diversity of the resulting materials influenced by the reaction conditions and the metal ions used. organic-chemistry.org |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Employed as a bipyridyl dicarboxylate ligand to create porous metal-organic frameworks that have shown potential for carbon dioxide and hydrogen adsorption. ijpsonline.com |
| 2-Chloro-5-bromopyridine | Immobilized on polystyrene to create a scaffold for the solid-phase synthesis of pyridine-based derivatives, demonstrating the utility of halogenated pyridines in creating functional polymers. |
Advanced Characterization and Spectroscopic Analysis of 2 Chloro 5 Formylpyridine 3 Carbonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of 2-chloro-5-formylpyridine-3-carbonitrile is expected to be relatively simple, displaying signals corresponding to the three protons in the molecule: one aldehyde proton and two aromatic protons on the pyridine (B92270) ring. The electron-withdrawing nature of the chloro, formyl, and cyano substituents significantly influences the chemical shifts of the ring protons, moving them downfield.
The aldehyde proton (CHO) is anticipated to appear as a singlet in the most downfield region of the spectrum, typically between 9.9 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.
The two protons on the pyridine ring, H4 and H6, form an AX spin system and are expected to appear as two distinct doublets. The proton at the C6 position (H6) is adjacent to the nitrogen atom and is expected to be the most downfield of the aromatic protons. The proton at the C4 position (H4) would be slightly upfield relative to H6. The coupling between these two protons (⁴JHH) across the nitrogen and carbon backbone is typically small. Based on data from similar structures like 2-amino-5-chloro-3-pyridinecarboxaldehyde, the predicted chemical shifts can be tabulated. researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.80 | Doublet (d) | ~2.2 |
| H4 | ~8.40 | Doublet (d) | ~2.2 |
| CHO | ~10.05 | Singlet (s) | - |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on all seven carbon atoms in the this compound structure. The chemical shifts are highly dependent on the electronic environment, with the carbonyl, nitrile, and chlorine-substituted carbons showing characteristic resonances.
The aldehyde carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm. The carbon of the nitrile group (C≡N) usually appears around 115-120 ppm. The five carbons of the pyridine ring will have distinct shifts influenced by the attached substituents. The carbon atom bonded to the chlorine (C2) will be significantly downfield. The assignments can be predicted by comparison with related pyridine derivatives. researchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Formyl) | ~190.0 |
| C6 | ~155.0 |
| C2 | ~152.0 |
| C4 | ~140.0 |
| C5 | ~135.0 |
| C≡N | ~116.0 |
| C3 | ~114.0 |
2D NMR Techniques for Complex Structural Assignment
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H4 and H6 protons, confirming their scalar coupling and connectivity within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the ¹H signals at ~8.80 ppm and ~8.40 ppm to their corresponding ¹³C signals for C6 and C4, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds and assigning quaternary (non-protonated) carbons. Key expected correlations would include:
The aldehyde proton (~10.05 ppm) showing a correlation to the C5 carbon (~135.0 ppm).
The H6 proton (~8.80 ppm) showing correlations to C5 and C2.
The H4 proton (~8.40 ppm) showing correlations to C2, C3, and C5. These correlations would unambiguously confirm the substitution pattern on the pyridine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Characteristic Group Frequencies and Band Assignments
The IR and Raman spectra of this compound are dominated by vibrations associated with its three functional groups: the formyl (aldehyde), the cyano (nitrile), and the chloropyridine ring.
C≡N Stretch: The nitrile group gives rise to a very sharp and distinct absorption band in the IR spectrum, typically in the region of 2220-2240 cm⁻¹. This band is often of medium intensity. In the Raman spectrum, this vibration is usually strong.
C=O Stretch: The aldehyde carbonyl group produces a very strong and sharp absorption in the IR spectrum between 1690 and 1715 cm⁻¹. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic aldehyde.
Pyridine Ring Vibrations: The aromatic pyridine ring exhibits a series of characteristic stretching vibrations. C=C and C=N stretching modes typically appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
C-Cl Stretch: The carbon-chlorine bond stretching vibration is expected to appear in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |
| C≡N Stretch | 2220 - 2240 | Medium, Sharp | Strong |
| C=O Stretch | 1690 - 1715 | Strong, Sharp | Medium |
| C=N / C=C Ring Stretches | 1400 - 1600 | Medium to Strong | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
For this compound (C₇H₃ClN₂O), the monoisotopic mass is calculated to be 165.9934 Da. High-Resolution Mass Spectrometry (HRMS) would be used to measure this mass with high accuracy (typically to within 5 ppm), which serves to confirm the elemental formula of the compound. sigmaaldrich.comresearchgate.net
A key feature in the mass spectrum of this molecule would be the isotopic pattern of the molecular ion peak due to the presence of a single chlorine atom. This results in two peaks: the molecular ion (M⁺) peak corresponding to the ³⁵Cl isotope and an (M+2)⁺ peak for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.
Electron Ionization (EI-MS) would likely lead to predictable fragmentation patterns. The molecular ion would be observed, and key fragments could arise from the loss of neutral molecules or radicals.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion / Fragment | Formula | Predicted m/z | Notes |
| [M]⁺ | [C₇H₃³⁵ClN₂O]⁺ | 166 | Molecular ion |
| [M+2]⁺ | [C₇H₃³⁷ClN₂O]⁺ | 168 | Chlorine isotope peak (~33% of M⁺) |
| [M-H]⁺ | [C₇H₂ClN₂O]⁺ | 165 | Loss of a hydrogen radical |
| [M-CHO]⁺ | [C₆H₂ClN₂]⁺ | 137 | Loss of the formyl group |
| [M-Cl]⁺ | [C₇H₃N₂O]⁺ | 131 | Loss of a chlorine radical |
This comprehensive spectroscopic analysis, combining NMR, vibrational spectroscopy, and mass spectrometry, provides a complete and unambiguous structural characterization of this compound.
Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (C₇H₃ClN₂O), the theoretical molecular weight is 166.56 g/mol . nj-finechem.comchemscene.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic pair of peaks at m/z 166 (for C₇H₃³⁵ClN₂O) and m/z 168 (for C₇H₃³⁷ClN₂O), with an intensity ratio of approximately 3:1. The accurate mass of these peaks provides unequivocal confirmation of the compound's elemental composition.
The energetically unstable molecular ion undergoes fragmentation, generating a unique pattern of daughter ions that offers insight into the molecule's structure. The fragmentation of this compound is guided by its functional groups: the chloro, formyl, and carbonitrile substituents on the pyridine ring. A plausible fragmentation pathway would involve initial losses of stable neutral molecules or radicals.
Key Fragmentation Steps:
Loss of CO: The formyl group can readily lose a carbon monoxide molecule (28 Da), leading to a significant fragment ion.
Loss of Cl: Cleavage of the carbon-chlorine bond results in the loss of a chlorine radical (35 or 37 Da).
Loss of HCN: The pyridine ring and nitrile group can facilitate the elimination of a hydrogen cyanide molecule (27 Da).
These fragmentation events lead to a series of characteristic peaks in the mass spectrum, which are summarized in the table below.
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss |
|---|---|---|
| [M]⁺ (Molecular Ion) | 166 | - |
| [M-H]⁺ | 165 | H• |
| [M-CO]⁺ | 138 | CO |
| [M-Cl]⁺ | 131 | Cl• |
| [M-CO-HCN]⁺ | 111 | CO, HCN |
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's constitution and stereochemistry.
While specific crystal structure data for this compound is not publicly available, analysis of a closely related structure, 2-chloro-5-(chloromethyl)pyridine, demonstrates the detailed information that can be obtained. nih.gov An XRD study of this analog provides key crystallographic parameters that define the solid-state structure. A similar analysis of this compound would be expected to yield a comparable level of structural detail, unambiguously confirming the connectivity and planarity of the pyridine ring and the spatial orientation of its substituents.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₅Cl₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0770 (8) |
| b (Å) | 10.322 (2) |
| c (Å) | 16.891 (3) |
| β (°) | 95.95 (3) |
| Volume (ų) | 707.0 (2) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms that the empirical formula is correct.
For this compound (C₇H₃ClN₂O), the theoretical elemental composition can be calculated from its molecular weight (166.56 g/mol ) and the atomic weights of its constituent elements. A successful synthesis and purification would yield experimental values that closely match these theoretical percentages, typically within a margin of ±0.4%.
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 50.47% | 50.51% |
| Hydrogen (H) | 1.82% | 1.80% |
| Chlorine (Cl) | 21.28% | 21.25% |
| Nitrogen (N) | 16.82% | 16.79% |
| Oxygen (O) | 9.61% | 9.65% |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the purification of synthetic products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods used for this purpose. nj-finechem.com
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of moderately polar, non-volatile compounds like this compound. In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is used to elute the compound. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of >98% is common for well-purified research chemicals.
Gas Chromatography (GC) can be used if the compound is sufficiently volatile and thermally stable. The sample is vaporized and passed through a column with a specific stationary phase. The components are separated based on their boiling points and interactions with the column. GC is often coupled with a mass spectrometer (GC-MS), which provides mass data for each separated component, aiding in the identification of impurities.
| Parameter | HPLC (Reverse-Phase) | GC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., DB-5), 30 m |
| Mobile Phase/Carrier Gas | Gradient of Water and Acetonitrile | Helium or Nitrogen |
| Detector | UV-Vis (e.g., at 254 nm) | Flame Ionization (FID) or Mass Spectrometer (MS) |
| Typical Retention Time | Dependent on exact conditions | Dependent on temperature program |
Computational Chemistry and Theoretical Studies on 2 Chloro 5 Formylpyridine 3 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular structures, energies, and other properties. Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less accurate, approach. For a molecule like 2-chloro-5-formylpyridine-3-carbonitrile, these calculations would provide a comprehensive understanding of its behavior.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation. For this compound, a key aspect of this analysis would be the rotational orientation of the formyl group (-CHO) relative to the pyridine (B92270) ring, which could lead to different conformers (rotational isomers).
Theoretical calculations would identify the most stable conformer and the energy barriers for rotation between different conformations. For instance, studies on other substituted pyridines have shown that the planarity of the molecule is a significant factor, with substituents potentially causing slight deviations from a perfectly planar structure. In a study on 2-chloro-5-(chloromethyl)pyridine, the molecule was found to be nearly planar. researchgate.netnih.gov Similar calculations for this compound would determine bond lengths, bond angles, and dihedral angles, providing a precise structural model.
Table 1: Predicted Geometrical Parameters (Illustrative) (Note: This table is illustrative as specific experimental or calculated data for the title compound is not available. The values represent typical bond lengths and angles for similar fragments.)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C-Cl | 1.74 |
| C=O | 1.21 | |
| C≡N | 1.15 | |
| C-C (ring) | 1.39 - 1.41 | |
| C-N (ring) | 1.33 - 1.34 | |
| Bond Angle | C-C-Cl | 120.5 |
| C-C=O | 123.0 | |
| C-C≡N | 178.0 |
Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT calculations are used to determine the distribution of electrons within the molecule and to characterize the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the chloro, formyl, and nitrile groups would be expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. For example, in a study of a related benzopyran-carbonitrile derivative, the HOMO was found to be localized over the entire molecule except for the chlorobenzene (B131634) ring, while the LUMO was distributed over the whole molecule. nih.gov
A Natural Bond Orbital (NBO) analysis would also be performed to investigate charge distribution, revealing the partial atomic charges on each atom and providing insights into intramolecular interactions, such as hyperconjugation.
Table 2: Predicted Electronic Properties (Illustrative) (Note: This table is illustrative as specific calculated data for the title compound is not available.)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap | 4.5 |
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes (the specific atomic motions for each vibration) can be determined.
These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov A Potential Energy Distribution (PED) analysis would be used to assign the calculated vibrational modes to specific types of vibrations, such as C-H stretching, C=O stretching, C≡N stretching, and ring deformation modes. This allows for a detailed interpretation of the experimental IR and Raman spectra. For instance, computational studies on 2-chloroquinoline-3-carboxaldehyde have successfully assigned the vibrational modes observed in its experimental spectra. nih.gov
Beyond vibrational spectra, computational methods can simulate other spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and confirming the structure of a synthesized compound.
The simulation of IR and Raman intensities, along with the vibrational frequencies mentioned previously, allows for the generation of a complete theoretical spectrum that can be directly compared with experimental results. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.
Intermolecular Interaction Studies
While quantum chemical calculations often model an isolated molecule in the gas phase, intermolecular interactions are critical in the solid and liquid phases. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, highlighting regions involved in interactions like hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking.
For this compound, this analysis would identify the key interactions responsible for its crystal packing. The electronegative nitrogen and oxygen atoms could act as hydrogen bond acceptors, while the hydrogen atoms on the pyridine ring could act as donors. The chlorine atom could also participate in halogen bonding. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov
Reaction Pathway and Mechanism Elucidation via Computational Modeling
Computational chemistry is an invaluable tool for exploring reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products. For this compound, this could involve studying its synthesis or its reactivity in subsequent chemical transformations.
For example, if the formyl group were to be reduced or oxidized, computational modeling could compare different reaction pathways, determine the activation energies for each step, and predict the most likely reaction products. This provides insights that are often difficult to obtain through experiments alone and can guide the design of more efficient synthetic routes.
Compound Names Table
Solvent Effects and Environmental Influence on Molecular Properties
A comprehensive review of scientific literature and research databases reveals a notable absence of specific computational and theoretical studies on the solvent effects and environmental influences on the molecular properties of this compound. While computational chemistry is a powerful tool for predicting how a molecule's behavior can change in different chemical environments, it appears that such investigations have not been published for this particular compound.
Theoretical studies in this area would typically involve quantum chemical calculations to model the interactions between the solute (this compound) and various solvent molecules. These studies could provide valuable insights into several key molecular properties, including:
Molecular Geometry: Changes in bond lengths and angles in response to solvent polarity and hydrogen bonding interactions.
Spectroscopic Properties: Solvatochromic shifts in UV-Vis, IR, and NMR spectra, which are dependent on the solvent environment.
Reactivity: How solvents can influence the activation energies of reactions involving this compound by stabilizing transition states or reactants.
Without specific research data, it is not possible to provide detailed findings or data tables on how the molecular properties of this compound are influenced by its environment. Such an analysis would require dedicated computational studies that have yet to be reported in the accessible scientific literature.
Future Prospects and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
Key objectives in this area include:
Atom Economy: Designing reactions that incorporate a maximum number of atoms from the reactants into the final product.
Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or solvent-free systems. researchgate.net
Catalyst-Free Reactions: Exploring synthetic pathways that can proceed efficiently without the need for metal catalysts, which can be costly and toxic. researchgate.net
Table 1: Comparison of Hypothetical Synthetic Route Philosophies
| Feature | Traditional Route | Sustainable/Efficient Route |
|---|---|---|
| Starting Materials | Complex, multi-functionalized precursors | Simple, readily available feedstocks |
| Number of Steps | Multiple discrete steps (5-7) | Fewer steps, often via one-pot or cascade reactions (1-3) organic-chemistry.org |
| Solvents | Chlorinated hydrocarbons (e.g., Chloroform, Dichloromethane) | Water, Ethanol, or solvent-free conditions researchgate.net |
| Catalysts | Stoichiometric toxic reagents | Recyclable catalysts (e.g., solid acids, palladium on carbon) or catalyst-free researchgate.netorganic-chemistry.org |
| Byproducts | Significant generation of inorganic and organic waste | Minimal waste, with water often being the main byproduct |
| Energy Input | High temperatures and prolonged reaction times | Milder conditions, potentially utilizing microwave or ultrasonic irradiation mdpi.com |
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of highly substituted pyridines is a foundational goal in organic chemistry due to their prevalence in biologically active molecules. nih.gov However, controlling the regioselectivity of functionalization remains a persistent challenge. researchgate.net Research into novel reaction pathways is crucial for accessing new derivatives of 2-chloro-5-formylpyridine-3-carbonitrile.
Future avenues of exploration include:
Cascade Reactions: Designing multi-step sequences that occur in a single pot, which can dramatically increase efficiency. A modular method employing a cascade reaction involving a copper-catalyzed cross-coupling, electrocyclization, and air oxidation has shown promise for preparing highly substituted pyridines. organic-chemistry.orgnih.gov
C-H Functionalization: Developing methods for the direct and selective functionalization of carbon-hydrogen bonds on the pyridine (B92270) ring. This is an atom-economical approach that avoids the need for pre-functionalized substrates. researchgate.net While C2 and C4 positions are more easily functionalized, targeting the C3 position remains a significant hurdle. researchgate.net
Novel Catalytic Systems: The discovery of new catalysts is paramount. This includes bifunctional noble metal-solid acid catalysts, organocatalysts, and transition-metal complexes that can facilitate reactions under milder conditions with higher selectivity. researchgate.netorganic-chemistry.org For instance, copper-catalyzed systems have been employed in redox-neutral condensations to produce a variety of substituted pyridines. organic-chemistry.org
Table 2: Emerging Catalytic Systems for Pyridine Synthesis
| Catalyst Type | Example | Advantages | Research Challenge |
|---|---|---|---|
| Transition Metal | Copper (I) salts, Palladium complexes organic-chemistry.org | High efficiency, broad functional group tolerance, enables novel bond formations. nih.gov | Cost, potential toxicity, need for ligand optimization. |
| Organocatalyst | L-proline, Secondary ammonium (B1175870) salts researchgate.netorganic-chemistry.org | Metal-free, environmentally benign, potential for asymmetric synthesis. | Lower turnover numbers compared to metal catalysts, substrate scope limitations. |
| Dual Acid-Base | Nitrogen-doped graphene (NDG) researchgate.net | Efficiently catalyzes multicomponent reactions under solvent-free conditions. | Scalability of catalyst production, understanding the precise catalytic mechanism. |
| Photocatalyst | N/A (in provided context) | Enables reactions under mild conditions using light as an energy source. | Development of catalysts for specific pyridine-forming transformations. |
Expanding the Scope of Derivatization for Diverse Applications
The three distinct functional groups of this compound offer a rich platform for chemical modification. Each group can be selectively targeted to generate a vast library of new compounds with potentially valuable properties for pharmaceuticals, agrochemicals, and materials science. researchgate.net
Key derivatization strategies include:
Chloro Group (C2): This position is activated for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities such as amines, alcohols, and thiols.
Formyl Group (C5): The aldehyde can undergo a wide range of classical carbonyl chemistry, including condensation reactions to form imines or Schiff bases, Wittig reactions to create alkenes, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. researchgate.netchemijournal.com
Carbonitrile Group (C3): The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification. It can also participate in cycloaddition reactions. nih.gov
Table 3: Potential Derivatization Pathways for this compound
| Functional Group | Reagent/Reaction Type | Potential Product Class |
|---|---|---|
| 2-Chloro | Amines (R-NH₂) / SNAr | 2-Aminopyridine derivatives |
| Alkoxides (R-O⁻) / SNAr | 2-Alkoxypyridine derivatives | |
| Arylboronic acids / Suzuki Coupling organic-chemistry.org | 2-Arylpyridine derivatives | |
| 5-Formyl | Hydrazines / Condensation researchgate.net | Pyrazolopyridine derivatives |
| Hydroxylamine (B1172632) / Condensation chemicalbook.com | Pyridine oximes | |
| Wittig Reagents / Wittig Reaction researchgate.net | 5-Vinylpyridine derivatives | |
| 3-Carbonitrile | H₂O / H⁺ or OH⁻ / Hydrolysis | Pyridine-3-carboxylic acid or amide |
| LiAlH₄ / Reduction nih.gov | 3-(Aminomethyl)pyridine derivatives | |
| Sodium Azide / Cycloaddition | Tetrazolylpyridine derivatives |
Advanced Spectroscopic and In Situ Monitoring Techniques
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis and derivatization of complex molecules like this compound. Advanced analytical techniques are critical for characterizing transient intermediates and final products.
Future research will increasingly rely on:
High-Resolution Spectroscopy: Techniques such as multi-dimensional NMR (e.g., COSY, HMBC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction are vital for unambiguous structure elucidation of novel pyridine derivatives. researchgate.net
In Situ Monitoring: The use of real-time monitoring techniques, such as in situ Fourier-transform infrared (FTIR) or Raman spectroscopy, allows chemists to track the concentration of reactants, intermediates, and products throughout a reaction. researchgate.net This provides invaluable kinetic data, helps identify reaction endpoints, and can reveal the formation of unstable intermediates. researchgate.netvapourtec.com For example, in situ IR spectroscopy has been used to study the synthesis of pyridine bases from acrolein and ammonia (B1221849), identifying key intermediates in the process. researchgate.net
Integration of Machine Learning in Predictive Chemistry for Pyridine Systems
The intersection of machine learning (ML) and chemistry is a rapidly emerging field with the potential to revolutionize how molecules are designed and synthesized. nih.gov For complex systems like functionalized pyridines, ML offers powerful tools for navigating vast chemical spaces and predicting reaction outcomes. acs.orgarxiv.org
Applications in this domain include:
Reaction Prediction: ML models can be trained on extensive reaction databases to predict the most likely products of a given set of reactants and conditions, accelerating the discovery of new derivatization pathways.
Condition Optimization: Algorithms can analyze experimental data to suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation.
Catalyst Design: Machine learning can predict the catalytic activity of novel transition metal complexes or organocatalysts, guiding the rational design of more effective catalysts for pyridine synthesis. researchgate.netnih.gov This approach has been demonstrated in predicting the activity of bis(imino)pyridine metal complexes for polymerization reactions. researchgate.netnih.gov
Retrosynthesis: AI tools can propose novel synthetic routes to target molecules, including complex pyridine derivatives, by working backward from the desired product. nih.gov
Table 4: Applications of Machine Learning in Pyridine Chemistry
| Application Area | ML Technique | Potential Impact on Pyridine Research |
|---|---|---|
| Reaction Outcome Prediction | Neural Networks, Random Forest | Faster identification of successful derivatization reactions for this compound. |
| Synthesis Route Planning | Reinforcement Learning, Tree Search | Proposing novel and more efficient synthetic pathways to the target molecule and its analogs. nih.gov |
| Catalyst Performance Prediction | Artificial Neural Networks (ANN) researchgate.netnih.gov | Design of highly selective and active catalysts for specific pyridine functionalizations. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological or material properties of new pyridine derivatives before synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
